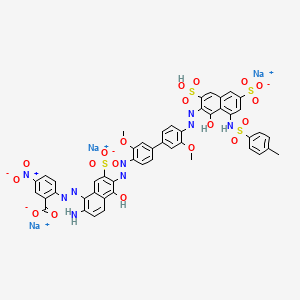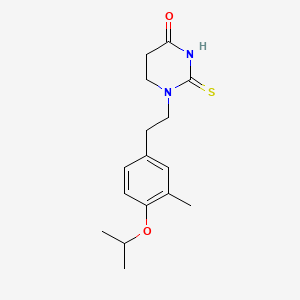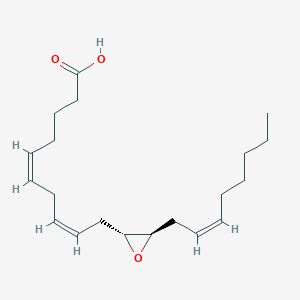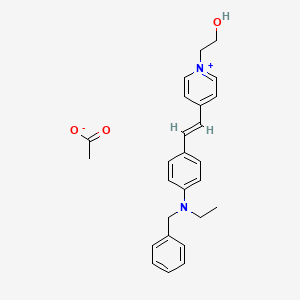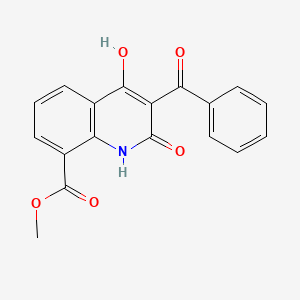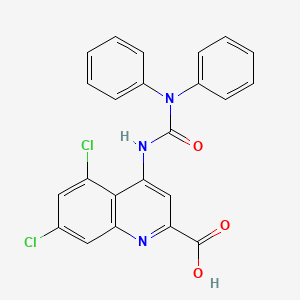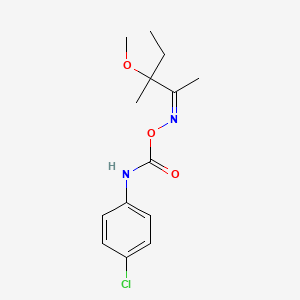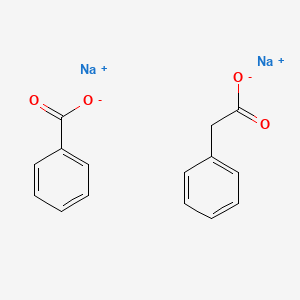
Sodium phenylacetate and sodium benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium phenylacetate and sodium benzoate are a combination of two compounds used primarily as ammonia detoxicants. These compounds are often used together to treat hyperammonemia, a condition characterized by elevated levels of ammonia in the blood, which can be life-threatening if not managed promptly . This compound work by providing alternative pathways for the removal of ammonia through the formation of their metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium Phenylacetate: Sodium phenylacetate can be synthesized by reacting phenylacetic acid with sodium hydroxide. The reaction typically involves dissolving phenylacetic acid in water, followed by the addition of sodium hydroxide to form sodium phenylacetate.
Sodium Benzoate: Sodium benzoate is prepared by neutralizing benzoic acid with sodium hydroxide.
Industrial Production Methods
In industrial settings, sodium phenylacetate and sodium benzoate are produced in large-scale reactors where precise control of temperature, pH, and concentration is maintained to ensure high yield and purity. The compounds are then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Sodium phenylacetate can undergo oxidation to form phenylacetic acid.
Reduction: Sodium benzoate can be reduced to benzyl alcohol under specific conditions.
Substitution: Both compounds can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution Reactions: These reactions typically occur in the presence of strong acids or bases.
Major Products
Phenylacetic Acid: Formed from the oxidation of sodium phenylacetate.
Benzyl Alcohol: Formed from the reduction of sodium benzoate.
Various Salts: Formed from substitution reactions involving sodium phenylacetate and sodium benzoate.
Wissenschaftliche Forschungsanwendungen
Sodium phenylacetate and sodium benzoate have a wide range of applications in scientific research:
Chemistry: Used as reagents in organic synthesis and as intermediates in the production of various chemicals.
Biology: Employed in studies related to metabolic pathways and enzyme functions.
Medicine: Used in the treatment of urea cycle disorders and hyperammonemia.
Industry: Utilized in the manufacturing of pharmaceuticals, food preservatives, and other industrial products.
Wirkmechanismus
Sodium phenylacetate and sodium benzoate provide alternative pathways for the removal of ammonia through the formation of their metabolites. Sodium phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is excreted in the urine. Sodium benzoate combines with glycine to form hippuric acid, which is also excreted in the urine. This process helps in reducing the levels of ammonia in the blood .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Phenylbutyrate: Another ammonia detoxicant used in the treatment of urea cycle disorders.
Sodium Benzoate: Used alone as a food preservative and in the treatment of hyperammonemia.
Phenylacetic Acid: A precursor to sodium phenylacetate and used in various chemical syntheses.
Uniqueness
The combination of sodium phenylacetate and sodium benzoate is unique in its ability to provide dual pathways for ammonia removal, making it more effective in reducing ammonia levels compared to using either compound alone. This combination is particularly beneficial in treating acute hyperammonemia and associated encephalopathy in patients with urea cycle disorders .
Eigenschaften
CAS-Nummer |
725747-03-5 |
|---|---|
Molekularformel |
C15H12Na2O4 |
Molekulargewicht |
302.23 g/mol |
IUPAC-Name |
disodium;2-phenylacetate;benzoate |
InChI |
InChI=1S/C8H8O2.C7H6O2.2Na/c9-8(10)6-7-4-2-1-3-5-7;8-7(9)6-4-2-1-3-5-6;;/h1-5H,6H2,(H,9,10);1-5H,(H,8,9);;/q;;2*+1/p-2 |
InChI-Schlüssel |
LLZQUVJCIMFHKK-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


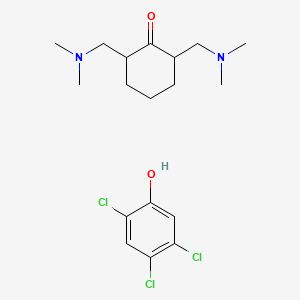

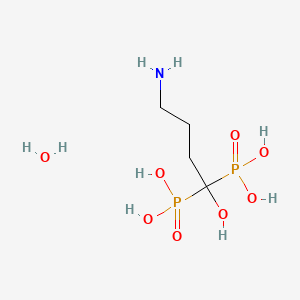
![[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12760660.png)

